4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[1-(furan-2-yl)ethylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(12-3-2-8-15-12)13-10-4-6-11(14)7-5-10/h2-3,8-11,13-14H,4-7H2,1H3 |
InChI Key |
XXRWWTCZMYONOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2CCC(CC2)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Biocatalysts
The synthesis begins from 1,4-cyclohexanedione , a symmetrical diketone that can be derived from bio-based succinic acid. The process involves two key enzymatic steps:
- Keto reductase (KRED)-catalyzed selective monoreduction of 1,4-cyclohexanedione to form 4-hydroxycyclohexanone.
- Amine transaminase (ATA)-catalyzed transamination of 4-hydroxycyclohexanone to yield 4-aminocyclohexanol.
By selecting stereocomplementary ATAs, both cis- and trans-4-aminocyclohexanol isomers can be synthesized with high diastereomeric ratios.
Reaction Routes
Two synthetic routes were explored:
- Route A: Reduction of diketone to hydroxyketone, followed by transamination.
- Route B: Transamination of diketone to amino ketone, followed by reduction.
Route A was preferred due to better enzyme selectivity and yield.
Enzyme Screening and Optimization
- Screening of 24 KREDs identified enzymes from Lactobacillus kefir (LK-KRED) and Codexis® KRED-P2-C11 as highly selective for monoreduction with minimal over-reduction to diol by-products.
- Screening of 82 recombinant ATAs found several (e.g., ATA-3HMU, ATA-3FCR variants) with high activity and cis-selectivity.
- Trans-selective ATAs were rarer but identified (ATA-113, ATA-234, ATA-415) with moderate trans-selectivity.
- Optimization of reaction conditions (pH, temperature, co-solvents) improved trans-selectivity and enzyme stability.
One-Pot and Cascade Reactions
- Sequential one-pot reactions combining KRED and ATA steps gave high conversions (~90%) and excellent stereoselectivities (up to 99:1 cis:trans).
- Cascade (simultaneous) reactions were also successful, with careful balancing of enzyme activities to minimize side products.
- Product isolation was achieved by crystallization as hydrochloride salts, with yields around 75%.
Detailed Experimental Data
Reduction of 1,4-Cyclohexanedione by KREDs
| Entry | Enzyme | Enzyme Conc. (mg/mL) | Conversion (%) | By-product (diol) (%) |
|---|---|---|---|---|
| 1 | LK-KRED | 0.1 | 45.1 | 1.2 |
| 2 | RR-KRED | 0.27 | 44.6 | 0.8 |
| 3 | P1-A04 | 0.55 | 37.7 | 5.3 |
| 4 | P2-C11 | 0.04 | 47.2 | 0.5 |
| 5 | P2-D11 | 0.55 | 36.5 | 1.4 |
Conditions: 50 mM substrate, NAD(P)+, 0.76% v/v isopropanol, 30°C, 12 h.
Amination of 4-Hydroxycyclohexanone by ATAs
| ATA Variant | Conversion (%) | cis:trans Ratio | Amino Donor |
|---|---|---|---|
| ATA-3HMU W63Y | 92 | 92:8 (cis) | Isopropylamine |
| ATA-3FCR-4M | >99 | >99:1 (cis) | Isopropylamine |
| ATA-234 | 88 | 20:80 (trans) | Isopropylamine |
| ATA-200 | 85 | 99:1 (cis) | Isopropylamine |
One-Pot Sequential and Cascade Synthesis Outcomes
| Entry | Reaction Mode | ATA Variant | Conversion (%) | cis:trans Ratio | By-products (%) | Scale (mg) |
|---|---|---|---|---|---|---|
| 1 | Sequential | 3FCR-4M | 91 | 80:20 | 9 (diol) | 80 |
| 2 | Sequential | ATA-200 | 85 | 99:1 | 9 (diol), 6 (diamine) | 80 |
| 3 | Sequential | ATA-234 | 88 | 20:80 | 4 (diol) | 80 |
| 4 | Cascade | 3FCR-4M | 98 | 80:20 | 2 (diol) | 160 |
| 5 | Cascade | ATA-234 | 89 | 25:75 | 3 (diol) | 160 |
| 6 | Cascade | ATA-200 | 44 | 99:1 | 0 (diol), 48 (diamine) | 160 |
Mechanistic Insights and Stereoselectivity
- Molecular modeling indicated that the active site architecture of PLP-dependent ATAs favors binding orientations that lead predominantly to the cis-isomer.
- Trans-isomer formation requires less favorable binding due to steric hindrance and poorer solvation of the 4-hydroxyl group.
- Enzyme engineering and reaction condition optimization can modulate stereoselectivity.
Advantages of the Enzymatic Preparation Method
- High stereoselectivity: Enables preparation of both cis- and trans-isomers with high diastereomeric purity.
- One-pot operation: Reduces steps, avoids intermediate isolation, and minimizes waste.
- Mild conditions: Avoids heavy metals, harsh reagents, and protecting groups.
- Renewable starting materials: Uses bio-based 1,4-cyclohexanedione.
- Scalability: Demonstrated on preparative scales with good yields.
- Environmental benefits: Reduced chemical waste and energy consumption.
Summary Table of Preparation Methods for 4-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol
| Step | Method | Key Reagents/Enzymes | Outcome/Notes |
|---|---|---|---|
| Starting material | Bio-based 1,4-cyclohexanedione | Derived from succinic acid via fermentation | Renewable feedstock |
| Selective reduction | KRED-catalyzed monoreduction | LK-KRED, Codexis KRED-P2-C11 | 4-Hydroxycyclohexanone with minimal diol by-product |
| Transamination | ATA-catalyzed amination | ATA-3HMU, ATA-3FCR variants, ATA-234, ATA-200 | High cis- or trans-selectivity depending on ATA |
| One-pot sequential | KRED + ATA sequential | Enzymes combined in sequence | High conversion and stereoselectivity |
| One-pot cascade | KRED + ATA simultaneous | Optimized enzyme ratios | Minimized by-products, scalable |
| Product isolation | Crystallization as HCl salt | Optimized extraction and purification | ~75% isolated yield, high purity |
Chemical Reactions Analysis
Oxidation of the Hydroxyl Group
The secondary alcohol group undergoes oxidation to form a ketone under controlled conditions. Common oxidizing agents include:
| Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C | 4-{[1-(Furan-2-yl)ethyl]amino}cyclohexanone | ~75% | |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C | Same ketone | ~60% |
The reaction proceeds via a two-step mechanism: (1) formation of a chromate ester intermediate and (2) elimination to yield the ketone. Steric hindrance from the cyclohexane ring slows the reaction compared to simpler alcohols.
Hydrogenation of the Furan Ring
The furan moiety undergoes catalytic hydrogenation to form tetrahydrofuran (THF) derivatives:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), ethanol, 25°C | 4-{[1-(Tetrahydrofuran-2-yl)ethyl]amino}cyclohexan-1-ol | >90% |
| Raney Ni | H₂ (3 atm), methanol, 50°C | Same product | ~85% |
The reaction preserves stereochemistry at the amino-cyclohexanol center while saturating the furan’s conjugated diene system.
Substitution at the Amino Group
The primary amine participates in nucleophilic substitution reactions:
| Electrophile | Conditions | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | Protecting group strategy |
| Benzyl chloroformate | CH₂Cl₂, DMAP | N-Cbz-protected amine | Intermediate in peptide synthesis |
The amino group’s reactivity is moderated by the steric bulk of the cyclohexanol and furan substituents, necessitating activated electrophiles.
Esterification of the Hydroxyl Group
The hydroxyl group reacts with acylating agents to form esters:
| Acylating Agent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetic anhydride | H₂SO₄ | 4-{[1-(Furan-2-yl)ethyl]amino}cyclohexyl acetate | 88% |
| Benzoyl chloride | Pyridine | 4-{[1-(Furan-2-yl)ethyl]amino}cyclohexyl benzoate | 72% |
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, with the cyclohexanol’s conformation influencing reaction rates .
Ring-Opening Reactions of Furan
Under acidic or oxidative conditions, the furan ring undergoes electrophilic addition:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HBr (48%) | 80°C, 2h | Brominated diketone derivative | Non-regioselective |
| Ozone (O₃) | CH₂Cl₂, −78°C | Oxidative cleavage to dicarbonyl compound | Requires reductive workup |
These reactions are less synthetically useful due to competing decomposition pathways .
Complexation with Metal Ions
The amino and hydroxyl groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | Methanol, 25°C | Octahedral Cu(II) complex | 4.2 ± 0.3 |
| FeCl₃ | Ethanol, reflux | Fe(III) coordination polymer | Not quantified |
These complexes are studied for catalytic and magnetic properties.
Key Mechanistic Insights:
-
Steric Effects : The cyclohexanol ring and furan-ethyl group hinder reactions at the amino and hydroxyl sites, favoring bulky reagents (e.g., PCC over CrO₃).
-
Electronic Effects : The electron-rich furan ring directs electrophilic substitutions to the α-position, though this is less relevant in saturated derivatives .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance substitution rates at the amino group by stabilizing transition states .
Scientific Research Applications
4-{[1-(furan-2-yl)ethyl]amino}cyclohexan-1-ol is a chemical compound with the molecular formula and a molecular weight of 209.28476 . It comprises a furan ring attached to a cyclohexanol structure via an ethylamino linkage.
Scientific Research Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, the compound has applications in several scientific research areas:
- Chemistry It serves as a building block in synthesizing more complex organic molecules.
- Biology The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
- Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials with unique properties, including polymers and coatings.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation The furan ring can be oxidized to form furan-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction The compound can be reduced to form corresponding alcohols or amines. Reducing agents like lithium aluminum hydride () and sodium borohydride () are often used.
- Substitution The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives. Electrophilic reagents like bromine () and nitric acid () are employed for substitution reactions.
The major products resulting from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives.
Mechanism of Action
The mechanism of action of 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL involves its interaction with specific molecular targets. The furan ring and aminoethyl group enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs of 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL include compounds with heterocyclic or alkyl chain modifications. Below is a comparative analysis based on substituent groups and physicochemical properties:
Physicochemical and Functional Insights
- Electronic Effects : Replacing furan with thiophene (as in ) introduces sulfur, which is more polarizable than oxygen. This may enhance π-π stacking interactions in biological systems but reduce solubility in polar solvents .
- Steric and Chain-Length Effects: The ethylamino linker in this compound provides greater conformational flexibility compared to the methylene-linked analog in . This could influence molecular docking or enzyme inhibition profiles .
- Hydrogen Bonding: The hydroxyl group at position 1 and the amino group at position 4 enable hydrogen bonding, a feature shared across cyclohexanol derivatives. However, the absence of these groups in compounds like 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol () limits such interactions .
Biological Activity
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 4-[1-(furan-2-yl)ethylamino]cyclohexan-1-ol |
| InChI | InChI=1S/C12H19NO2/c1-9(12-3-2-8-15-12)13-10-4-6-11(14)7-5-10/h2-3,8-11,13-14H,4-7H2,1H3 |
| Canonical SMILES | CC(C1=CC=CO1)NC2CCC(CC2)O |
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanone with 2-furylamine in the presence of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The process includes the formation of an imine intermediate followed by reduction to yield the desired compound .
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits antibacterial and antifungal activities. These properties make it a candidate for drug development aimed at treating infections caused by resistant strains of bacteria and fungi.
A study demonstrated that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis . This suggests that this compound may interact with similar biological targets.
The mechanism of action involves the interaction of the compound with specific molecular targets, primarily through its furan ring and aminoethyl group. These functional groups allow binding to enzymes and receptors, modulating their activity. For instance, it can inhibit key metabolic pathways in bacteria leading to cell death .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a controlled study, various derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Toxicity Profile Evaluation
A toxicity profile was developed using in vitro models to assess the safety of the compound. The study utilized Caco-2 cells to evaluate absorption and cytotoxicity. Results indicated that while the compound exhibited promising antibacterial properties, it also showed some cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Cyclohexanol Core Formation : Cyclohexane oxidation (e.g., via catalytic oxidation with O₂ or peroxides) yields cyclohexanol, which can be further functionalized .
Amination : Introduce the [1-(furan-2-yl)ethyl]amine moiety via reductive amination or nucleophilic substitution. For example, coupling cyclohexanol derivatives with furan-containing amines using NaBH₃CN or Pd-based catalysts under inert atmospheres .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) improves purity .
- Optimization : Monitor reaction kinetics (e.g., via HPLC or TLC) to adjust temperature (40–80°C), solvent polarity (DMF or THF), and stoichiometry (1:1.2 molar ratio of amine to cyclohexanol derivative) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies key groups:
- Cyclohexanol protons (δ 1.2–2.1 ppm, multiplet), hydroxyl proton (δ 1.8–2.5 ppm, broad).
- Furan ring protons (δ 6.2–7.4 ppm, doublets) and ethylamine CH₂ (δ 2.8–3.2 ppm) .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), C-N (1250–1350 cm⁻¹), and furan C-O (1010–1050 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexanol ring influence the compound’s intermolecular interactions and biological activity?
- Methodological Answer :
- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) to separate enantiomers. Compare retention times with standards .
- Conformational Dynamics : Molecular dynamics simulations (e.g., AMBER or GROMACS) assess ring puckering and axial/equatorial preferences. Key parameters: dihedral angles (C1-C2-C3-C4) and hydrogen-bonding networks .
- Bioactivity Correlation : Test enantiomers in vitro (e.g., enzyme inhibition assays) to link stereochemistry to activity. For example, axial hydroxyl configurations may enhance binding to hydrophobic pockets in target proteins .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets, and how can results be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). Parameters:
- Grid box centered on active sites (20 ų).
- Scoring functions (e.g., MM/GBSA) to rank poses .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. How can discrepancies in reaction yields between batch and flow-chemistry syntheses be systematically analyzed?
- Methodological Answer :
- Batch vs. Microreactor Comparison :
- Batch : Stirred-tank reactor (yields 50–70% due to mixing inefficiencies).
- Flow Chemistry : Continuous microreactor (residence time <10 min, yields >85% via enhanced mass transfer) .
- Troubleshooting :
- DOE (Design of Experiments) : Vary parameters (temperature, flow rate) to identify critical factors.
- In-line Analytics : Use PAT tools (e.g., Raman spectroscopy) to monitor intermediate formation .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the stability of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Stability Studies :
- Acidic Conditions (pH 2–4) : Monitor degradation via LC-MS (hydrolysis of furan ring observed at >60°C).
- Basic Conditions (pH 8–10) : Check for N-dealkylation (TLC or NMR detects amine byproducts) .
- Mitigation : Stabilize with antioxidants (e.g., BHT) or buffer systems (phosphate/citrate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
